molecular formula C14H22N2O2 B2402485 N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2197448-59-0

N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B2402485
CAS No.: 2197448-59-0
M. Wt: 250.342
InChI Key: QNHBWPYMGRTECM-UHFFFAOYSA-N
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Description

N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction using cyclopentyl halide.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction using prop-2-enoyl chloride and the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide: shares structural similarities with other azetidine-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which may confer distinct biological and chemical properties compared to other azetidine derivatives.

Properties

IUPAC Name

N-[3-(3-cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-13(17)15-8-7-14(18)16-9-12(10-16)11-5-3-4-6-11/h2,11-12H,1,3-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHBWPYMGRTECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CC(C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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